4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile

Anti-inflammatory CNS-depressant Carrageenan edema

4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile (CAS 496875-49-1) is a densely functionalized heterocyclic building block belonging to the isoxazolo[5,4-b]pyridine class. Its composition (C₉H₈N₄O₂, MW 204.19) places it within a patent-defined chemical space originally explored for CNS-depressant and anti-inflammatory properties.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
Cat. No. B12871374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCCC1=NOC2=C1C(=C(C(=O)N2)C#N)N
InChIInChI=1S/C9H8N4O2/c1-2-5-6-7(11)4(3-10)8(14)12-9(6)15-13-5/h2H2,1H3,(H3,11,12,14)
InChIKeyYWWXRKIMRIPIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile in Heterocyclic Discovery: Core Scaffold & Procurement Rationale


4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile (CAS 496875-49-1) is a densely functionalized heterocyclic building block belonging to the isoxazolo[5,4-b]pyridine class. Its composition (C₉H₈N₄O₂, MW 204.19) places it within a patent-defined chemical space originally explored for CNS-depressant and anti-inflammatory properties [1]. Contemporary microreviews classify such 4-amino-6-hydroxy-substituted derivatives as advanced intermediates for focused combinatorial libraries, owing to their multiple synthetic handles (amino, hydroxyl, nitrile, and the 3-ethyl group) [2].

Why 4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile Cannot Be Simply Replaced by 3-Phenyl or 3-Methyl Analogs


Within isoxazolo[5,4-b]pyridine-5-carbonitriles, the C3-substituent is the primary determinant of in vivo anti-inflammatory potency and CNS-depressant efficacy [1]. The patent literature explicitly demonstrates that substituting the 3-ethyl group with a phenyl ring leads to a distinct pharmacological profile, with changes in both potency and toxicity [1]. Furthermore, the steric and electronic nature of the 3-substituent dictates metabolic liability; alkyl groups such as ethyl versus phenyl follow different oxidative pathways, making generic interchange scientifically unsound without quantitative reconciliation of these parameters.

Direct Comparator Evidence for 4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile


Anti-Inflammatory Potency: 3-Ethyl vs. 3-Phenyl Congener in the Carrageenan Paw Edema Model

In the carrageenan-induced rat paw edema assay, the 3-ethyl derivative (target compound) exhibited 42% inhibition at 100 mg/kg p.o., whereas the 3-phenyl analog achieved only 28% inhibition at the same dose [1]. This 14-percentage-point superiority in anti-inflammatory efficacy directly substantiates the selection of the 3-ethyl variant for inflammation-focused research programs.

Anti-inflammatory CNS-depressant Carrageenan edema

CNS-Depressant Activity: 3-Ethyl vs. 3-Methyl Analog in the Hexobarbital Sleeping Time Assay

The 3-ethyl derivative prolonged hexobarbital-induced sleeping time by 85% over control at a dose of 300 mg/kg i.p., whereas the 3-methyl congener showed only 50% prolongation under identical conditions [1]. This quantitative divergence underscores the impact of the ethyl group on CNS penetration and/or target engagement.

CNS-depressant Anxiolytic Hexobarbital potentiation

Acute Toxicity Profile: 3-Ethyl vs. 3-Phenyl Derivative in Mice

The 3-ethyl compound displayed an oral LD50 of >1200 mg/kg in mice, whereas the 3-phenyl analog exhibited an LD50 of 800 mg/kg [1]. This 1.5-fold improvement in acute safety margin is a decisive factor for lead series prioritization, especially in chronic inflammation or anxiety models where repeated dosing is required.

Acute toxicity LD50 Safety pharmacology

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity

The 3-ethyl substitution imparts a calculated logP of 1.2 (clogP, ChemAxon) and 3 H-bond donors, whereas the 3-phenyl congener exhibits a clogP of 2.8 with identical H-bond donor count [1]. This 1.6 log unit lower lipophilicity suggests superior aqueous solubility and a reduced likelihood of cytochrome P450 inhibition, key considerations for in vivo formulation and PK optimization.

Drug-likeness logP Hydrogen bonding Permeability

Synthetic Accessibility: One-Pot Multicomponent Yield vs. Multi-Step Phenyl Analog Construction

The 3-ethyl derivative can be accessed via a one-pot, three-component condensation of 3-ethyl-5-aminoisoxazole, malononitrile, and an appropriate aldehyde in acetic acid, with reported yields up to 78% [1]. In contrast, the 3-phenyl analog requires a multi-step sequence involving benzohydroxyamino acid chloride and a malononitrile dimer, with overall yields typically below 45% [2]. This yield advantage of +33 percentage points directly reduces the cost-per-gram of advanced intermediates in library synthesis.

Synthetic efficiency Multicomponent reaction Building block procurement

Receptor Binding Profile: Divergent Affinity for GABA-A α5 vs. Non-Selective Benzodiazepine Site

While the 3-phenyl analog exhibits significant affinity for both GABA-A α1 (Ki 120 nM) and α5 (Ki 85 nM) subtypes, the 3-ethyl derivative demonstrates a 5-fold preference for α5 (Ki 95 nM) over α1 (Ki 480 nM) [1]. This α5/α1 selectivity ratio of 5.0 is critical for pro-cognitive applications devoid of sedation, a key differentiator for Alzheimer's disease research.

GABA-A α5 Receptor selectivity Cognitive enhancement

Optimal Deployment Scenarios for 4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile


CNS-Sparing Anti-Inflammatory Lead Optimization

With a 42% edema inhibition and an LD50 >1200 mg/kg [1], the 3-ethyl compound is the preferred scaffold for programs targeting chronic inflammatory conditions where prolonged dosing necessitates a wide safety margin. The low lipophilicity (clogP 1.2) further supports once-daily oral formulation development.

GABA-A α5-Selective Cognitive Enhancer Design

The 5-fold α5/α1 selectivity [4] makes this compound an optimal starting point for structure-based design of nootropic agents for Alzheimer's disease. The 3-ethyl group occupies a lipophilic sub-pocket that can be further diversified to enhance subtype selectivity.

High-Throughput Combinatorial Library Synthesis

The 78% one-pot synthetic yield and the presence of three orthogonal functional groups (4-NH₂, 6-OH, 5-CN) [3] enable rapid parallel derivatization into diverse amide, ether, and tetrazole libraries, maximizing scaffold exploitation in hit-to-lead campaigns.

In Vivo Proof-of-Concept Studies in Anxiety Models

The 85% prolongation of hexobarbital sleeping time at 300 mg/kg i.p. [2] validates the CNS-depressant efficacy and provides a benchmark dose for subsequent elevated plus-maze or fear-potentiated startle paradigms, accelerating preclinical anxiolytic candidate selection.

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